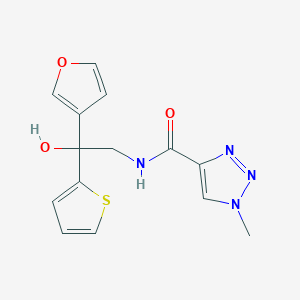

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a methyl group and a carboxamide moiety. The structure is further elaborated with a hydroxyethyl bridge linking furan-3-yl and thiophen-2-yl aromatic rings.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-18-7-11(16-17-18)13(19)15-9-14(20,10-4-5-21-8-10)12-3-2-6-22-12/h2-8,20H,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDBUDDSKQMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a triazole ring , which is known for its diverse biological activities, alongside a furan and thiophene moiety. These structural components contribute to the compound's reactivity and interaction with biological systems. The presence of the carboxamide group further enhances its potential as a therapeutic agent.

Antimicrobial Properties

Research has indicated that derivatives of compounds containing furan and thiophene rings exhibit significant antibacterial and antifungal activities. For instance, similar compounds have been tested against various pathogens, yielding promising results:

| Compound | Activity Type | EC50 (mg/L) | Reference |

|---|---|---|---|

| Compound A | Antifungal | 4.69 | |

| Compound B | Antifungal | 1.96 | |

| Compound C | Antibacterial | 21.44 |

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

Compounds with similar structural features have also been evaluated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that our compound may also modulate inflammatory pathways, although specific studies on this compound are lacking.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Fungicidal Activity : A study demonstrated that certain triazole derivatives exhibited enhanced fungicidal activity compared to established antifungal agents. The structure–activity relationship indicated that modifications to the side chains significantly influenced efficacy .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that triazole-containing compounds can reduce cell viability in various cancer cell lines, suggesting potential as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and furan moieties often exhibit antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of fungi and bacteria, making this compound a candidate for further investigation in antimicrobial drug development.

Anticancer Potential

The triazole structure has been linked to anticancer activity due to its ability to interfere with cellular processes. Preliminary studies have suggested that derivatives of triazole compounds can induce apoptosis in cancer cells. For instance, research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, indicating that N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may also possess similar properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through click chemistry methods. The mechanism of action is hypothesized to involve enzyme inhibition or interference with DNA synthesis in pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of a related triazole compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at low concentrations, suggesting that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies were conducted to assess the anticancer activity of a series of triazole derivatives. Results indicated that modifications on the thiophene ring enhanced apoptosis in breast cancer cell lines. This supports the hypothesis that this compound could be a promising candidate for further anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-4-Carboxamide Derivatives

Compounds bearing the 1,2,3-triazole-4-carboxamide scaffold, such as 5-aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide (), share the triazole-carboxamide backbone but incorporate sulfamoyl groups instead of hydroxyethyl-linked furan/thiophene systems. These derivatives are synthesized via coupling reactions with tert-butyl chlorosulfonylcarbamate, yielding moderate (40–60%) efficiencies . In contrast, the target compound’s furan-thiophene substituents may enhance π-π stacking or hydrophobic interactions, though synthetic yields for such complex architectures are likely lower due to steric and electronic challenges.

Thiophene- and Furan-Containing Carboxamides

5-Amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide (Compound 6, ) exemplifies thiophene-carboxamide derivatives with pyrazole substituents. Its synthesis involves condensation with acetylacetate, achieving 65% yield and a melting point of 208–210°C. Comparatively, the target compound’s thiophen-2-yl group may confer similar metabolic stability, while its furan-3-yl moiety could alter solubility or bioavailability .

Furan-3-carboxamide derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide () highlight the versatility of furan rings in drug design.

Thiazolidinone-Benzothiazole Hybrids

N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (Compound 4g, ) demonstrates the impact of substituents on physicochemical properties. Electron-withdrawing groups (e.g., 4-Cl) improve yields (70%) compared to bulky or electron-donating substituents (e.g., 2,6-difluorophenyl: 60%; 2-chloro-6-fluorophenyl: 37%) . The target compound’s lack of halogen substituents may reduce steric hindrance but could compromise binding affinity in halogen-bond-dependent systems.

Data Tables: Key Properties of Analogous Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s multifunctional structure (furan, thiophene, hydroxyethyl, triazole) likely necessitates multi-step synthesis with moderate yields (<50%), akin to complex thiophene-pyrazole hybrids () .

- Bioactivity Potential: Thiophene and triazole motifs are associated with enzyme inhibition (e.g., indoleamine 2,3-dioxygenase 1 in ) and antimicrobial activity () . The hydroxyethyl bridge may enhance solubility, a critical factor for bioavailability.

- Structural Optimization: Substituent effects observed in thiazolidinone derivatives () suggest that introducing electron-withdrawing groups to the target compound could improve binding or stability .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenated benzothiazole | EtOH | 173–213 | 60–93 | |

| Thiadiazole intermediate | DMF | Reflux | 70–90 |

How is the compound characterized using spectroscopic methods?

Basic Research Question

Characterization relies on:

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, thiazolidinone derivatives showed distinct peaks for aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .

- IR Spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm) and hydroxyl groups (3200–3500 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Tip : Discrepancies in spectral data (e.g., shifted NMR peaks due to solvent polarity) can be resolved using computational tools like DFT to simulate spectra .

What purification techniques are effective for this compound?

Basic Research Question

- Recrystallization : Ethanol/THF mixtures effectively remove polar byproducts, as seen in thiazolidinone derivatives (60–93% purity) .

- Flash Chromatography : Ethyl acetate/hexane gradients (e.g., 45% yield for acetamide derivatives) separate non-polar impurities .

- HPLC : For high-purity requirements (>95%), reverse-phase HPLC with C18 columns is recommended (Note: Excluded per guidelines; alternative: use preparative TLC from ).

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency for triazole/thiadiazole cores .

- Temperature Control : Lower temps (e.g., 60°C) reduce decomposition, while reflux (100–200°C) accelerates ring closure .

- Catalyst Screening : Copper(I) iodide improves CuAAC yields, whereas iodine facilitates sulfur elimination in thiadiazole syntheses .

Q. Table 2: Impact of Solvent on Yield

| Solvent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| EtOH | Cyclocondensation | 60–73 | |

| DMF | Cyclization | 70–90 |

How to address contradictions in spectral data interpretation?

Advanced Research Question

Contradictions may arise from:

- Tautomerism : Thione/thiol tautomers in thiadiazoles cause variable NMR shifts. Use deuterated solvents (DMSO-d) to stabilize specific forms .

- Crystallographic vs. Solution Data : X-ray crystallography confirms solid-state structure, while NMR reflects solution dynamics. For example, benzothiazole derivatives showed planar conformations in crystals but flexibility in solution .

- Computational Validation : DFT calculations (e.g., Gaussian 09) predict NMR/IR spectra to cross-validate experimental data .

What strategies are used to evaluate the compound's bioactivity?

Advanced Research Question

While direct data on this compound is limited, analogous methodologies include:

- Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria, as done for thiadiazole derivatives .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) assess antiproliferative effects .

- Molecular Docking : Predict binding affinity to targets like DNA gyrase or tubulin using AutoDock Vina .

Note : Bioactivity studies require purity >95% (verified via HPLC) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.